
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, also known as DPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPP belongs to the class of chalcones, which are naturally occurring compounds found in various plants. The synthesis of DPP has been studied extensively, and its mechanism of action has been investigated to understand its effects on biological systems. In
作用机制
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is complex and involves multiple pathways. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE), which are involved in inflammation, oxidative stress, and neurodegeneration. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating antioxidant and detoxification responses.
生化和生理效应
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been shown to have various biochemical and physiological effects in different biological systems. In vitro studies have demonstrated that 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. In vivo studies have shown that 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one can reduce inflammation and oxidative stress in animal models of arthritis, diabetes, and neurodegenerative diseases.
实验室实验的优点和局限性
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has several advantages for lab experiments, such as its stability, solubility, and low toxicity. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has some limitations, such as its poor bioavailability and limited pharmacokinetic properties, which may affect its efficacy in vivo.
未来方向
There are several future directions for research on 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one. One area of interest is the development of novel 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one derivatives that have improved pharmacokinetic properties and efficacy. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, which may lead to the development of new therapies for neurodegenerative diseases. Additionally, the potential use of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one in combination with other drugs or therapies for the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is a promising compound with potential therapeutic properties. The synthesis of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is relatively straightforward, and its mechanism of action has been investigated in various biological systems. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, and has potential use in treating neurodegenerative diseases. However, further research is needed to fully understand the pharmacological properties and potential clinical applications of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one.
科学研究应用
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the formation of beta-amyloid and alpha-synuclein aggregates.
属性
CAS 编号 |
106849-63-2 |
|---|---|
产品名称 |
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one |
分子式 |
C15H10Cl2O |
分子量 |
277.1 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c1-10(11-5-3-2-4-6-11)15(18)13-8-7-12(16)9-14(13)17/h2-9H,1H2 |
InChI 键 |
BKQASPCZOUUIKV-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
其他 CAS 编号 |
106849-63-2 |
同义词 |
1-(2,4-dichlorophenyl)-2-phenylpropen-1-one 2,4-DPPPO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

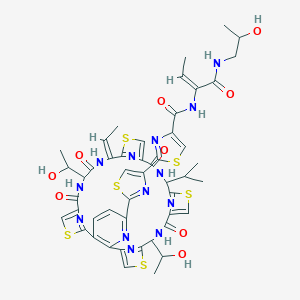
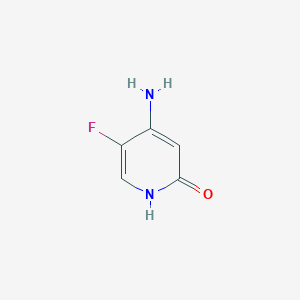
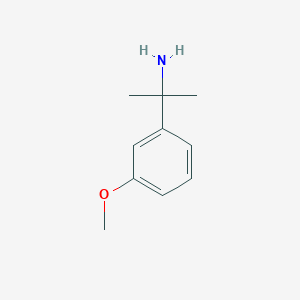
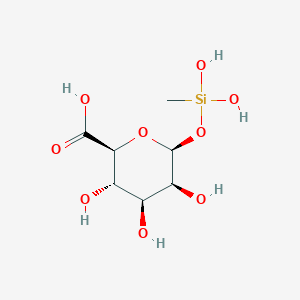
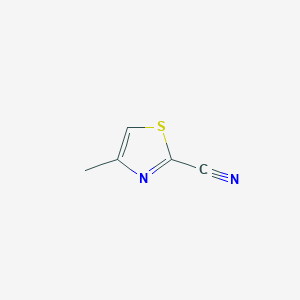
![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)
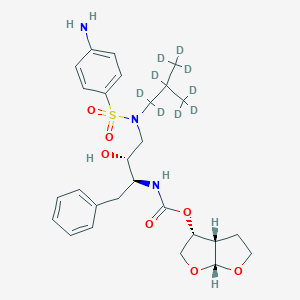
![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)
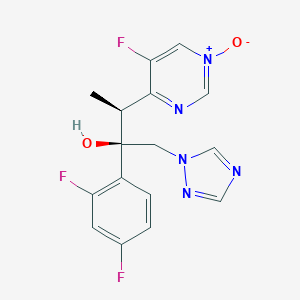
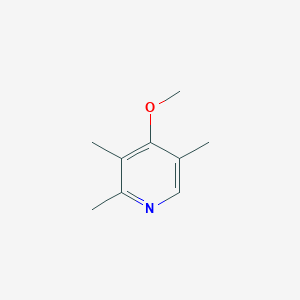
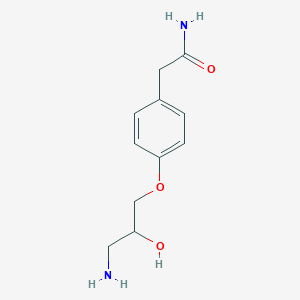
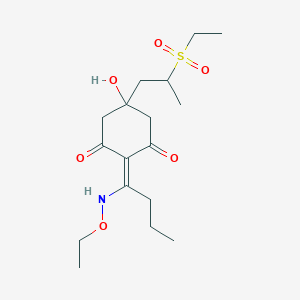
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)